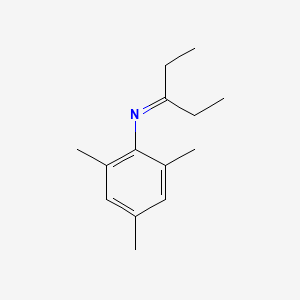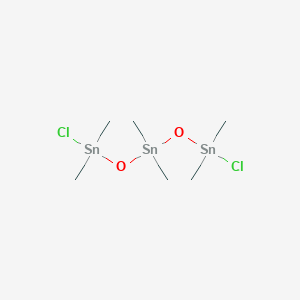
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane is an organotin compound with the molecular formula C6H18Cl2O2Si3. It is a colorless to almost colorless clear liquid that is used in various chemical applications due to its unique properties .
Métodos De Preparación
The synthesis of 1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane typically involves the reaction of hexamethyldisiloxane with chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high purity and yield.
Análisis De Reacciones Químicas
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: It has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane involves its interaction with molecular targets through its organotin moiety. It can form complexes with various substrates, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
1,5-Dichloro-1,1,3,3,5,5-hexamethyltristannoxane can be compared with other similar compounds such as:
1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane: Similar in structure but with silicon atoms instead of tin.
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Another organosilicon compound with different substituents.
1,3-Dichloro-5,5-dimethylhydantoin: A chlorinating agent used in organic synthesis.
The uniqueness of this compound lies in its organotin structure, which imparts distinct chemical properties and reactivity compared to its silicon analogs.
Propiedades
Número CAS |
507277-63-6 |
|---|---|
Fórmula molecular |
C6H18Cl2O2Sn3 |
Peso molecular |
549.2 g/mol |
Nombre IUPAC |
bis[[chloro(dimethyl)stannyl]oxy]-dimethylstannane |
InChI |
InChI=1S/6CH3.2ClH.2O.3Sn/h6*1H3;2*1H;;;;;/q;;;;;;;;;;;2*+1/p-2 |
Clave InChI |
HMOAZDJTJRELTD-UHFFFAOYSA-L |
SMILES canónico |
C[Sn](C)(O[Sn](C)(C)Cl)O[Sn](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
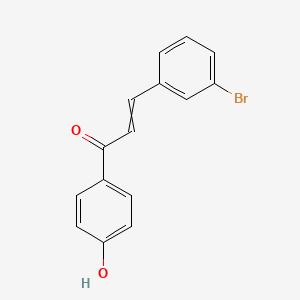
![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)
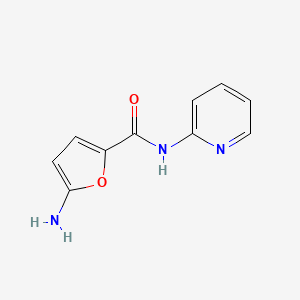
![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14226871.png)
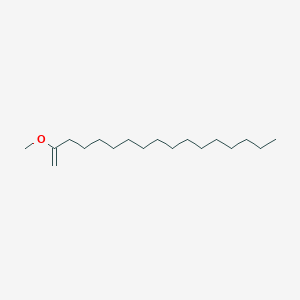
![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)
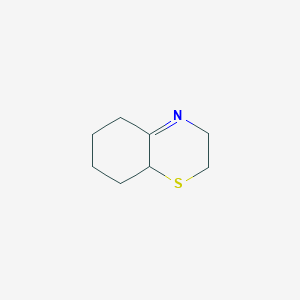
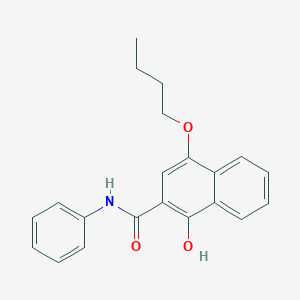
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
